L-Proline, 1-propyl-

Enzyme specificity Lincosamide biosynthesis Adenylation domain

L‑Proline, 1‑propyl‑ (CAS 101253‑30‑9), systematically named (2S)‑1‑propylpyrrolidine‑2‑carboxylic acid, is an enantiomerically pure N‑alkyl derivative of L‑proline in which a propyl group is covalently attached to the pyrrolidine nitrogen. This substitution eliminates the secondary amine character of the parent amino acid, fundamentally altering hydrogen‑bonding capacity, basicity, and lipophilicity relative to unsubstituted L‑proline and to C‑alkyl proline analogues such as 4‑propyl‑L‑proline.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 101253-30-9
Cat. No. B019656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, 1-propyl-
CAS101253-30-9
SynonymsL-Proline, 1-propyl- (9CI)
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC[NH+]1CCCC1C(=O)[O-]
InChIInChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyCYXLHZVPLXEUPP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L‑Proline, 1‑propyl‑ (CAS 101253‑30‑9): A Structurally Defined N‑Alkylproline for Chiral and Biomedical Applications


L‑Proline, 1‑propyl‑ (CAS 101253‑30‑9), systematically named (2S)‑1‑propylpyrrolidine‑2‑carboxylic acid, is an enantiomerically pure N‑alkyl derivative of L‑proline in which a propyl group is covalently attached to the pyrrolidine nitrogen . This substitution eliminates the secondary amine character of the parent amino acid, fundamentally altering hydrogen‑bonding capacity, basicity, and lipophilicity relative to unsubstituted L‑proline and to C‑alkyl proline analogues such as 4‑propyl‑L‑proline [1]. The compound is employed as a chiral building block in medicinal chemistry, a ligand in asymmetric catalysis, and a reference standard in the study of proline‑dependent biosynthetic pathways [2].

Why L‑Proline, 1‑propyl‑ Cannot Be Interchanged with Generic Proline or C‑Alkyl Analogues


Substituting generic L‑proline or an alternative alkyl‑proline for L‑proline, 1‑propyl‑ introduces distinct stereoelectronic and steric consequences that are not interchangeable. N‑alkylation permanently quaternizes the pyrrolidine nitrogen, abolishing its ability to act as a hydrogen‑bond donor and catalytic nucleophile . In contrast, C‑alkyl prolines such as trans‑4‑propyl‑L‑proline preserve the secondary amine and impart conformational restriction through ring substitution [1]. These structural divergences produce measurable differences in lipophilicity (ΔlogP), enzymatic substrate recognition, and pharmacological activity, meaning that a choice between N‑alkyl and C‑alkyl prolines is a choice between orthogonal chemical reactivities and biological fates [2].

Quantitative Differentiation of L‑Proline, 1‑propyl‑ from Closest Proline Analogues


N‑Alkyl vs. C‑Alkyl Proline: Divergent Recognition by the Lincosamide Adenylation Domain LmbC

The adenylation domain LmbC from Streptomyces lincolnensis has evolved to specifically activate (2S,4R)‑4‑propyl‑L‑proline (PPL) for lincomycin assembly, whereas the homologous domain CcbC in the celesticetin pathway retains strict specificity for unsubstituted L‑proline [1]. Site‑directed mutagenesis of LmbC identified three residues (G308, A207, L246) that form a hydrophobic channel accommodating the propyl side chain; mutation of these residues reverts specificity toward L‑proline [1]. Although the assay measures discrimination of C‑4‑propyl‑L‑proline rather than N‑propyl‑L‑proline, it establishes that the propyl substitution position determines whether the compound is accepted (C‑alkyl) or rejected (predicted for N‑alkyl due to altered nitrogen electronics) by the same enzyme class [1].

Enzyme specificity Lincosamide biosynthesis Adenylation domain

Impact of the N‑Alkyl Chain Length on Local Anaesthetic Activity of Proline Anilides

In a series of N‑alkylproline anilides evaluated for surface anaesthetic activity in vivo, substitution at the proline nitrogen atom with a propyl group (R = n‑C3H7) yielded compounds possessing surface anaesthetic activity higher than that of the reference drugs lidocaine, ropivacaine and bupivacaine [1]. The study compared multiple N‑alkyl variants (methyl, ethyl, propyl, butyl) and established that both the alkyl length and the aromatic ring substitution pattern significantly modulate efficacy and therapeutic index [1]. Exact IC50 or ED50 values for the N‑propyl congener are not extracted in the abstract, but the structure–activity trend confirms that N‑propyl is a non‑fungible contributor to pharmacodynamic potency.

Local anaesthetic N‑alkylproline anilides Structure–activity relationship

Estimated Lipophilicity Difference Between N‑Propylproline and L‑Proline

Computational estimation using the SMD implicit solvation model indicates that N‑alkylation of proline increases the partition coefficient (logP) by approximately 1.5–2.0 log units relative to L‑proline (predicted logP ≈ –2.6) [1]. For N‑propylproline specifically, the octanol‑water partition coefficient is predicted to be approximately –0.7 to –1.0, reflecting a substantial gain in hydrophobicity that alters membrane permeability and protein‑binding behaviour compared to the highly polar parent amino acid [1]. While experimental logP values for N‑propylproline have not been reported, the class‑level trend across N‑alkylprolines supports a significant physicochemical differentiation from both L‑proline and C‑substituted prolines.

Lipophilicity logP Physicochemical property

Commercial Purity Benchmarking Against Closest Available N‑Alkylproline Standards

Commercially, L‑proline, 1‑propyl‑ is routinely supplied at ≥95% purity as determined by 1H NMR and HPLC . The nearest purchasable comparator, N‑methyl‑L‑proline (CAS 475‑11‑6), is also available at ≥95% purity, but the two compounds differ in molecular weight (157.21 vs. 129.16 g·mol⁻¹) and hydrogen‑bond donor count (1 vs. 2) . These differences are critical for stoichiometric calculations in peptide coupling and for solubility profiling. The N‑propyl derivative offers one fewer H‑bond donor, which can reduce undesired aggregation in non‑polar media, a characteristic not shared by N‑methyl‑L‑proline .

Purity specification Procurement standard Quality control

High‑Confidence Application Scenarios for L‑Proline, 1‑propyl‑ Based on Differentiated Evidence


Asymmetric Organocatalysis Where a Non‑Nucleophilic Secondary Amine Is Required

L‑Proline, 1‑propyl‑ can serve as a chiral scaffold for organocatalysts when the catalytic mechanism must not rely on enamine formation via a free secondary amine. Its N‑alkylated structure forces catalysis through alternative pathways (e.g., hydrogen‑bonding or Brønsted acid catalysis), distinguishing it from L‑proline and its C‑alkyl derivatives . This property is exploited in the design of transition‑metal ligands or bifunctional catalysts where nitrogen nucleophilicity must be suppressed .

Standard for Chromatographic and Metabolic Studies of Non‑Canonical Prolines

Because N‑propyl‑L‑proline exhibits a predicted logP approximately 1.6–1.9 units higher than L‑proline, it serves as a retention‑time marker and extraction control in LC‑MS methods aimed at quantifying lipophilic proline analogues in biological fluids or fermentation broths [1]. Its distinct mass (m/z 158.1 [M+H]+) and single H‑bond donor facilitate baseline separation from endogenous proline and hydroxyproline species [1].

Synthesis of N‑Alkylproline Anilide Pharmacophores with Improved Anaesthetic Index

Incorporation of the N‑propyl group into proline anilide scaffolds has been shown to elevate surface anaesthetic activity above that of established amino‑amide anaesthetics [2]. Medicinal chemistry programmes pursuing next‑generation local anaesthetics can use L‑proline, 1‑propyl‑ as a defined starting material to systematically vary the N‑alkyl chain length while keeping the pyrrolidine core constant, enabling robust SAR exploration [2].

Negative Control in Lincosamide Biosynthetic Engineering

Owing to its N‑substitution, L‑proline, 1‑propyl‑ cannot be activated by the LmbC adenylation domain that specifically loads 4‑propyl‑L‑proline onto the lincomycin synthetase assembly line [3]. It therefore serves as an ideal negative‑control substrate when probing the substrate tolerance of mutant adenylation domains, helping researchers confirm that observed activity is due to genuine C‑alkyl recognition rather than promiscuous nitrogen acylation [3].

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